molecular formula C17H12F3NO4S3 B2739582 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797760-93-0

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2739582
CAS No.: 1797760-93-0
M. Wt: 447.46
InChI Key: FEORZYPQIVQWHK-UHFFFAOYSA-N
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Description

N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1797760-93-0) is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and drug discovery research. The compound features a molecular formula of C17H12F3NO4S3 and a molecular weight of 447.47 g/mol . Benzenesulfonamide scaffolds are recognized as privileged structures in pharmaceutical development, with derivatives demonstrating a range of biological activities and serving as key components in inhibitors for various therapeutic targets . Research into structurally related compounds highlights the potential of benzenesulfonamide-containing molecules as inhibitors of viral targets. For instance, such derivatives have been investigated for their mechanism of action against the HIV-1 capsid (CA) protein, exhibiting antiviral activity at both early and late stages of the viral replication cycle . The presence of the trifluoromethoxy group is a common strategy in modern drug design to influence the compound's metabolic stability, lipophilicity, and overall binding affinity. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4S3/c18-17(19,20)25-12-1-4-14(5-2-12)28(23,24)21-9-13-3-6-15(27-13)16(22)11-7-8-26-10-11/h1-8,10,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEORZYPQIVQWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that exhibits significant potential in various biological applications. Its unique structural characteristics, which include thiophene and trifluoromethoxy functionalities, suggest promising avenues for research into its biological activity, particularly in areas such as antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H12F3N1O3S2C_{18}H_{12}F_3N_1O_3S_2 with a molecular weight of 411.4 g/mol. The compound features a thiophene ring substituted with a carbonyl group, which enhances its reactivity, alongside a benzene sulfonamide moiety that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₂F₃N₁O₃S₂
Molecular Weight411.4 g/mol
CAS Number1797062-88-4

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the thiophene ring may facilitate binding to biological macromolecules, leading to modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Anticancer Properties

The potential anticancer properties of this compound are also under investigation. Compounds containing sulfonamide groups have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may exhibit similar effects, although detailed studies are needed to confirm these findings.

Case Studies

  • Antiviral Activity : A study on related N-heterocycles indicated promising antiviral activity against various viruses, suggesting that derivatives like this compound could potentially serve as antiviral agents through mechanisms involving inhibition of viral replication .
  • Cytotoxicity Assessment : In vitro studies assessing the cytotoxicity of thiophene-based compounds revealed IC50 values indicating effective growth inhibition of cancer cell lines. For instance, compounds with similar functional groups showed IC50 values ranging from 10 µM to 30 µM against different cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other thiophene and sulfonamide derivatives reveals unique advantages:

Compound TypeMIC (µg/mL)IC50 (µM)
Thiophene Derivatives5 - 2010 - 30
Sulfonamide Derivatives1 - 155 - 25
N-((5-(thiophene...TBDTBD

This table illustrates the potential competitive edge of this compound based on its structure and expected biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual thiophene system and trifluoromethoxy substitution , which differentiates it from other sulfonamide derivatives. Key structural comparisons include:

Compound Name / ID Key Features Biological Activity / Notes Reference
Target Compound - 5-(Thiophene-3-carbonyl)thiophen-2-yl-methyl group
- 4-(Trifluoromethoxy)benzenesulfonamide
Inferred potential anticancer/antimicrobial activity
Compound 26 () (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide IC50 = 10.25 μM (breast cancer)
Compound 28 () 2-Benzylthio-4-chloro-5-methyl-N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]benzenesulfonamide Melting point: 287–289°C; IR νSO2 = 1320, 1123 cm⁻¹
Compound 43 () Pyridin-3-yl-4-(trifluoromethoxy)benzenesulfonamide NMR δ 7.92–7.98 ppm (aromatic protons)
Compound 6 () N-(3-Oxocyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide Yield: 67%; physical state: oil
  • Thiophene vs.
  • Trifluoromethoxy Group : This substituent is shared with compounds 6 () and 43 (). Its electron-withdrawing nature likely increases resistance to oxidative metabolism compared to methoxy or halogenated analogs .

Physicochemical Properties

  • Solubility : The trifluoromethoxy group’s hydrophobicity may reduce aqueous solubility compared to polar analogs like compound 6 (), which exists as an oil .
  • Thermal Stability : High melting points in triazine derivatives (e.g., 287–289°C for compound 28, ) suggest that the target compound’s crystalline stability depends on its planar thiophene system .

Q & A

Q. How to elucidate the mechanism of action in enzyme inhibition studies?

  • Methods :

Kinetic Assays : Measure IC₅₀ values under varying substrate/enzyme concentrations.

Docking Simulations : Use AutoDock Vina to predict binding poses in active sites.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

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